molecular formula C21H16Cl2N4O2 B2761631 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile CAS No. 903586-72-1

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile

Cat. No. B2761631
CAS RN: 903586-72-1
M. Wt: 427.29
InChI Key: YLPCABRQJRJPEP-UHFFFAOYSA-N
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Description

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of oxazole derivatives and is known to possess various pharmacological properties.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has explored the synthesis of novel compounds related to "5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile" for their antimicrobial activities. For instance, Bektaş et al. (2007) developed novel 1,2,4-triazole derivatives and tested them for antimicrobial activities, finding some compounds to possess good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This indicates the potential for designing new compounds with enhanced antimicrobial properties.

Antifungal Compound Solubility and Partitioning

Volkova et al. (2020) synthesized a novel antifungal compound of the 1,2,4-triazole class and determined some pharmacologically relevant physicochemical properties, including solubility in various solvents and thermodynamic parameters. This study provides insights into the solubility thermodynamics and partitioning processes of such compounds in biologically relevant solvents, which are crucial for drug development and delivery (Volkova, Levshin, & Perlovich, 2020).

Serotonin 5-HT3 Receptor Antagonists

A study by Mahesh et al. (2004) focused on the microwave-assisted synthesis of novel compounds, including 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, for their potential as serotonin 5-HT3 receptor antagonists. This research contributes to understanding the relationship between chemical structure and biological activity, potentially leading to the development of new therapeutic agents (Mahesh, Perumal, & Vijaya Pandi, 2004).

Antimicrobial and Anti-inflammatory Activities

Al-Omar et al. (2010) explored the synthesis and biological activities of novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives. The compounds were tested against a panel of bacteria and the yeast-like pathogenic fungus Candida albicans, with several derivatives showing good or moderate activities. Additionally, their in vivo anti-inflammatory activity was determined, indicating the potential of these compounds for therapeutic applications (Al-Omar, Al-Abdullah, Shehata, Habib, Ibrahim, & El-Emam, 2010).

properties

IUPAC Name

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c22-16-6-4-14(5-7-16)20(28)26-8-10-27(11-9-26)21-18(13-24)25-19(29-21)15-2-1-3-17(23)12-15/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPCABRQJRJPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC(=CC=C3)Cl)C#N)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile

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